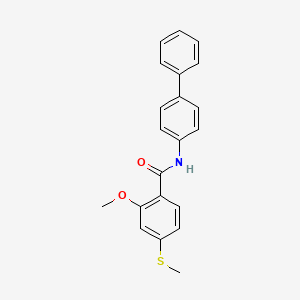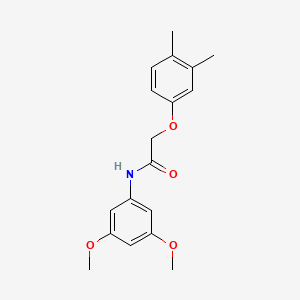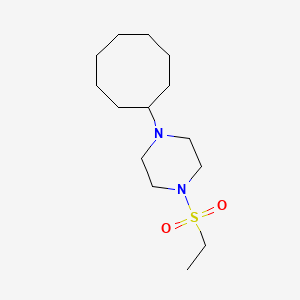
1-cyclooctyl-4-(ethylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclooctyl-4-(ethylsulfonyl)piperazine (COES) is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-cyclooctyl-4-(ethylsulfonyl)piperazine is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various molecular targets such as ion channels, enzymes, and receptors. For example, this compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has also been found to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to alter the levels of various oxidative stress markers such as superoxide dismutase and glutathione peroxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclooctyl-4-(ethylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, this compound has not been extensively studied for its toxicity and safety profile, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-cyclooctyl-4-(ethylsulfonyl)piperazine. One area of research could focus on the development of more efficient synthesis methods for this compound, which could improve its yield and purity. Another area of research could focus on the identification of molecular targets for this compound, which could help to elucidate its mechanism of action. Additionally, future research could investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its efficacy and reduce its toxicity. Finally, future research could investigate the potential use of this compound in various animal models of disease, which could provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-cyclooctyl-4-(ethylsulfonyl)piperazine involves the reaction of cyclooctylamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography. The yield of this compound obtained from this method is typically around 60-70%.
Aplicaciones Científicas De Investigación
1-cyclooctyl-4-(ethylsulfonyl)piperazine has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-cyclooctyl-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2S/c1-2-19(17,18)16-12-10-15(11-13-16)14-8-6-4-3-5-7-9-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBHACJQYNDTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
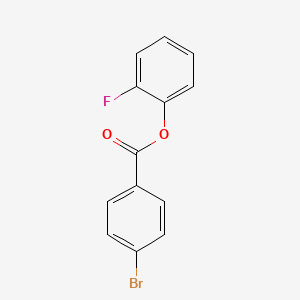
![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5737518.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)
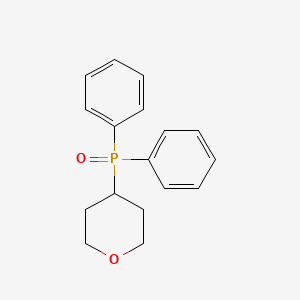

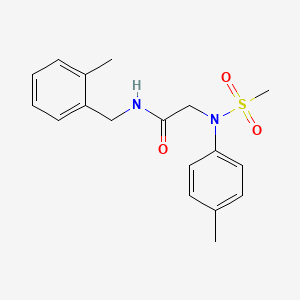

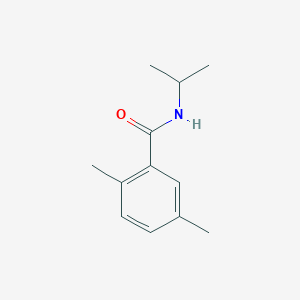
![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5737588.png)
